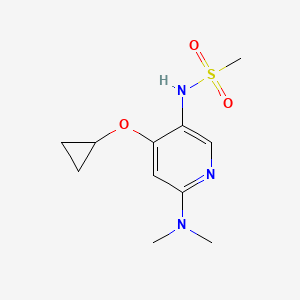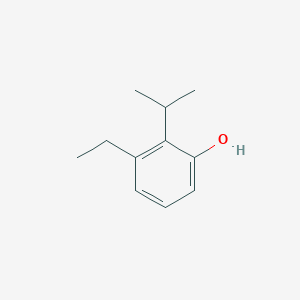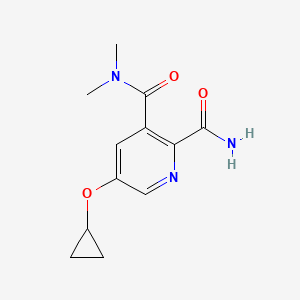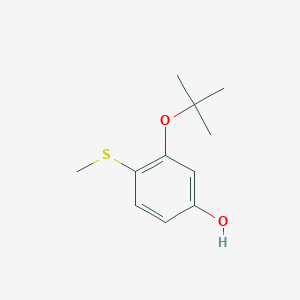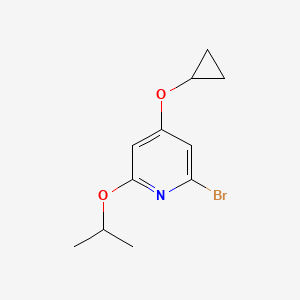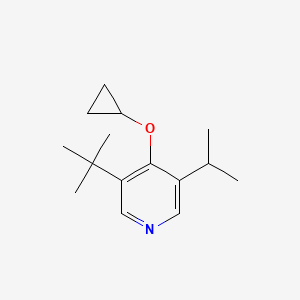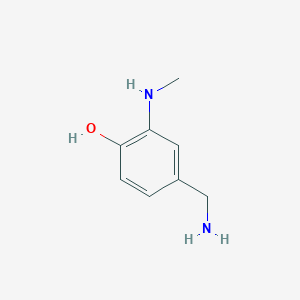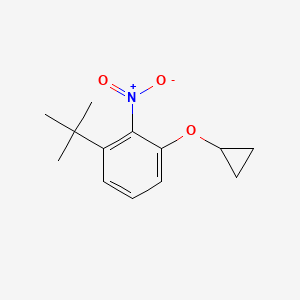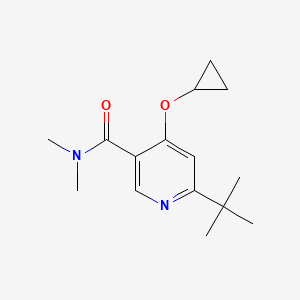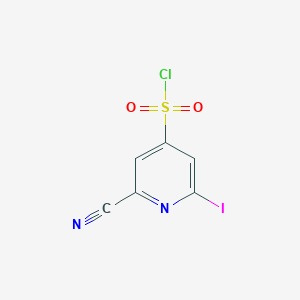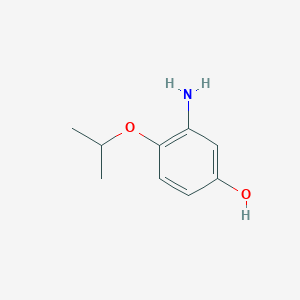
3-Amino-4-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-isopropoxyphenol: is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group (-NH2) at the third position, an isopropoxy group (-OCH(CH3)2) at the fourth position, and a hydroxyl group (-OH) on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-isopropoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group, followed by bromination, etherification, and deprotection to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-Amino-4-isopropoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-isopropoxyphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
3-Amino-4-cyanofurazan: This compound has a similar amino group but differs in the presence of a cyanofurazan ring.
4-Amino-3-fluorophenol: Similar in structure but with a fluorine atom instead of an isopropoxy group.
Uniqueness: 3-Amino-4-isopropoxyphenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-amino-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,10H2,1-2H3 |
InChI Key |
JODQUFDCDRUMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


